An In-depth Technical Guide to the Physicochemical Properties of [2-(4-methylphenyl)-1,3-oxazol-4-yl]methanamine
An In-depth Technical Guide to the Physicochemical Properties of [2-(4-methylphenyl)-1,3-oxazol-4-yl]methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of [2-(4-methylphenyl)-1,3-oxazol-4-yl]methanamine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related structural analogs and establishes a framework for its empirical characterization. We delve into the predicted properties, including molecular structure, weight, and expected states, while providing detailed, field-proven experimental protocols for the precise determination of its melting point, boiling point, solubility profile, acid dissociation constant (pKa), and lipophilicity (logP). This document is designed to be a vital resource for researchers, offering both a theoretical understanding of the compound's expected behavior and a practical guide to its experimental validation.
Introduction: The Significance of [2-(4-methylphenyl)-1,3-oxazol-4-yl]methanamine
The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The unique electronic and structural features of the oxazole ring, combined with the diverse functionalities that can be introduced at various positions, make it a versatile template for drug design. The title compound, [2-(4-methylphenyl)-1,3-oxazol-4-yl]methanamine, incorporates a 2-aryl-substituted oxazole core, a structural motif known to be present in compounds with potential therapeutic applications. The primary amine functionality at the 4-position introduces a basic center, which can be crucial for molecular interactions with biological targets and for influencing pharmacokinetic properties.
A thorough understanding of the physical properties of this compound is paramount for its advancement in any drug discovery pipeline. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its efficacy and safety. This guide serves to bridge the current knowledge gap by providing a detailed examination of its expected physicochemical characteristics and the methodologies to empirically determine them.
Molecular Structure and Predicted Core Properties
The foundational physical properties of a molecule are dictated by its structure. The chemical structure of [2-(4-methylphenyl)-1,3-oxazol-4-yl]methanamine is presented below:
Chemical Structure:
Based on this structure, we can determine the following core properties:
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
| General Appearance | Expected to be a solid at room temperature |
Key Physicochemical Parameters: Expected Values and Their Importance
Melting and Boiling Points
The melting and boiling points of a compound are critical indicators of its purity and are influenced by the strength of intermolecular forces.[2] For the title compound, the presence of a primary amine and the aromatic rings suggests the potential for hydrogen bonding and pi-pi stacking, which would lead to a relatively high melting point for a molecule of its size. The parent oxazole has a boiling point of 69-70 °C, but the addition of the larger substituents in the target molecule will significantly increase this.[3]
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Expected Melting Point: As a solid, a distinct melting point is expected. The presence of the amine group allows for hydrogen bonding, likely resulting in a melting point above 100 °C.
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Expected Boiling Point: Due to its relatively high molecular weight and potential for intermolecular interactions, the boiling point is expected to be significantly high, likely requiring vacuum distillation to avoid decomposition.
Solubility Profile
Solubility is a critical factor in drug development, affecting bioavailability and formulation. The solubility of [2-(4-methylphenyl)-1,3-oxazol-4-yl]methanamine is expected to be pH-dependent due to the basicity of the primary amine.
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Aqueous Solubility: A closely related isomer, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, is reported to be insoluble in water.[4] It is therefore anticipated that the title compound will also have low intrinsic solubility in neutral water. However, in acidic aqueous solutions, the primary amine will be protonated, forming a more soluble salt.
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Organic Solubility: The aforementioned isomer is soluble in polar organic solvents such as methanol, ethanol, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO).[4] A similar solubility profile is expected for [2-(4-methylphenyl)-1,3-oxazol-4-yl]methanamine.
Acidity/Basicity (pKa)
The pKa value will quantify the basicity of the primary amine. The parent oxazole is a weak base with a conjugate acid pKa of 0.8.[4] However, the primary amine in the side chain will be the dominant basic center. Aliphatic primary amines typically have pKa values in the range of 9-11. The electron-withdrawing nature of the oxazole ring may slightly decrease the basicity of the amine compared to a simple alkylamine.
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Expected pKa: The pKa of the conjugate acid of the primary amine is predicted to be in the range of 8.0 - 9.5. An accurate determination of this value is crucial for predicting its ionization state at physiological pH.
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ADME properties. A balanced logP is often sought in drug candidates.
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Expected logP: The presence of the tolyl and oxazole rings contributes to lipophilicity, while the primary amine provides a hydrophilic component. The calculated logP for similar structures suggests a value in the range of 1.5 - 2.5, indicating moderate lipophilicity.
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, self-validating protocols for the experimental determination of the key physical properties of [2-(4-methylphenyl)-1,3-oxazol-4-yl]methanamine.
Melting Point Determination
Causality: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity.
Methodology:
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Sample Preparation: A small amount of the dry, crystalline compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated digital melting point apparatus is used.
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Measurement: The capillary tube is placed in the heating block of the apparatus.
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Heating Rate: The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
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Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.
Workflow Diagram:
Caption: Workflow for Melting Point Determination.
Boiling Point Determination (Micro-method)
Causality: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a characteristic property that depends on the strength of intermolecular forces.
Methodology:
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Sample Preparation: A small amount of the liquid sample (or molten solid) is placed in a small test tube (Thiele tube).
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Capillary Inversion: A melting point capillary tube is sealed at one end and placed, open end down, into the liquid.
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Heating: The apparatus is gently heated. A stream of bubbles will emerge from the capillary tube as the air inside expands and is replaced by the vapor of the substance.
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Equilibration: Heating is continued until a steady stream of bubbles is observed.
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Cooling and Observation: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.
Workflow Diagram:
Caption: Workflow for Micro-Boiling Point Determination.
Aqueous Solubility Determination (Shake-Flask Method)
Causality: This method determines the equilibrium solubility of a compound in a specific solvent by allowing sufficient time for a saturated solution to form.
Methodology:
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Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water (and buffered solutions at various pH values, e.g., pH 2, 7.4, and 9) in a sealed vial.
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Equilibration: The vials are agitated in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The samples are allowed to stand to allow undissolved solid to settle. The supernatant is then filtered or centrifuged to remove any remaining solid particles.
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Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Workflow Diagram:
Caption: Workflow for Shake-Flask Solubility Determination.
pKa Determination (Potentiometric Titration)
Causality: This method determines the pKa by monitoring the pH of a solution of the compound as a titrant of known concentration is added. The pKa corresponds to the pH at which the amine is 50% protonated.
Methodology:
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Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
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pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
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Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
logP Determination (HPLC Method)
Causality: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity. This method provides a rapid and reliable estimation of the logP value.
Methodology:
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Column and Mobile Phase: A reverse-phase C18 column is used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
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Calibration: A series of standard compounds with known logP values are injected to create a calibration curve of retention time versus logP.
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Sample Analysis: The title compound is injected under the same chromatographic conditions.
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Calculation: The logP of the title compound is determined from its retention time using the calibration curve.
Conclusion and Future Directions
[2-(4-methylphenyl)-1,3-oxazol-4-yl]methanamine is a compound with significant potential in the field of medicinal chemistry. While direct experimental data on its physical properties are currently scarce, this guide provides a robust framework for its characterization. The predicted properties suggest a solid compound with moderate lipophilicity and pH-dependent aqueous solubility. The detailed experimental protocols provided herein offer a clear path for researchers to obtain the precise physicochemical data necessary for advancing this molecule in drug discovery and development programs. The empirical determination of these properties will be a critical step in unlocking the full therapeutic potential of this promising oxazole derivative.
References
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Der Pharma Chemica. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. [Link]
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ResearchGate. (2018). 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. [Link]
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Wikipedia. (n.d.). Oxazole. [Link]
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Michigan State University. (n.d.). Physical Properties. [Link]
